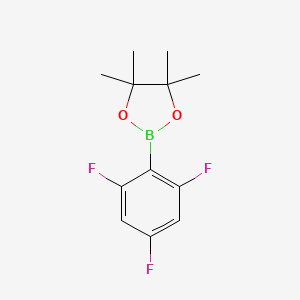

![molecular formula C11H9N3O3 B1395853 {3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine CAS No. 901920-06-7](/img/structure/B1395853.png)

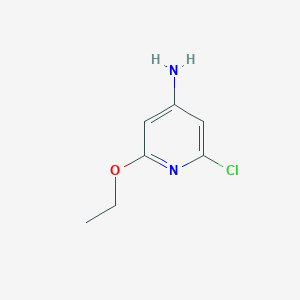

{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine

Übersicht

Beschreibung

{3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine, also known as NPA, is a chemical compound that has been widely studied for its potential use in scientific research. NPA is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in a variety of cellular processes. The ability of NPA to inhibit PKC makes it a valuable tool for studying the biochemical and physiological effects of PKC in various experimental models.

Wissenschaftliche Forschungsanwendungen

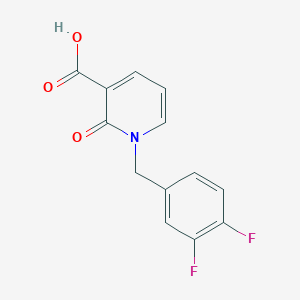

1,3-Dipolar Cycloaddition Reactions : Holt and Fiksdahl (2007) investigated the reactivity of nitropyridyl isocyanates in 1,3-dipolar cycloaddition reactions. They found that these reactions afforded tetrazolinones and substituted amines with good yield, demonstrating the utility of nitropyridyl isocyanates in such reactions (Holt & Fiksdahl, 2007).

SNH Alkyl Carbamoyl Amination : Avakyan et al. (2017) developed a method for oxidative SNH alkyl carbamoyl amination of 3-nitropyridine. They observed the formation of a mixture of 1-alkyl(1,1-dialkyl)-3-(5-nitropyridin-2-yl)ureas and their nitroso analogs, which was a novel observation for 3-nitropyridine (Avakyan et al., 2017).

Reactions of N-Arylisoxazol-5-ones : Ang et al. (1992) described the reactions of ethyl 2-aryl-5-oxo-2,5-dihydroisoxazole-4-carbolate with various nucleophiles, including those with a nitropyridinyl substituent. Their study rationalized product formation in terms of predominant initial attack by the nucleophile (Ang et al., 1992).

Synthesis of Amides by Nucleophilic Substitution : Amangasieva et al. (2018) reported that 3-nitropyridine reacted with nitrogen-centered carboxylic acid amide anions to give N-(5-nitropyridin-2-yl) carboxamides. This reaction illustrates the potential for creating novel compounds through nucleophilic substitution (Amangasieva et al., 2018).

Synthesis of Nitro N,N′-Dipyridinylamines : Patriciu et al. (2007) discovered that the amination of 3-nitropyridines with aromatic amides generated unexpected products. This demonstrated the potential of oxidative nucleophilic substitution for accessing interesting 3-nitro-substituted N, N′-dipyridinylamines (Patriciu et al., 2007).

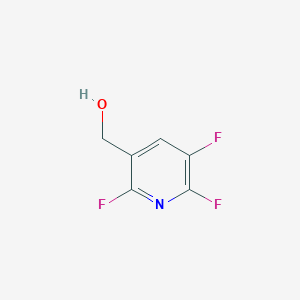

Selective Vicarious Nucleophilic Amination : Bakke et al. (2001) aminated several 3-nitropyridine compounds via vicarious nucleophilic substitution reactions, demonstrating a method for preparing 3- or 4-substituted-2-amino-5-nitropyridines (Bakke et al., 2001).

Electron Impact Fragmentation Studies : Gawiuecki et al. (1992) studied the fragmentation of o-nitrodiarylamines on electron impact, which included compounds with a nitropyridinyl substituent. This study provides insights into the behavior of these compounds under specific conditions (Gawiuecki et al., 1992).

Highly Luminescent Tridentate N^C*N Platinum(II) Complexes : Vezzu et al. (2011) synthesized and studied the photophysical properties of platinum(II) complexes featuring ligands with nitropyridinyl substituents. These complexes demonstrated high luminescence and minimal self-quenching, indicating their potential in photophysical applications (Vezzu et al., 2011).

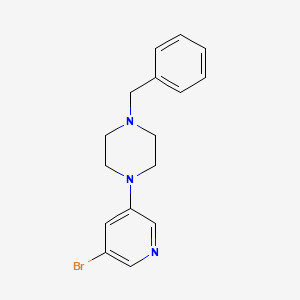

Anticancer Activities of Novel Mannich Bases : Demirci and Demirbas (2019) synthesized Mannich bases starting from compounds including 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine, and tested their anticancer activities against prostate cancer cell lines. This study highlights the potential therapeutic applications of compounds derived from nitropyridinyl substituents (Demirci & Demirbas, 2019).

Wirkmechanismus

Target of Action

Similar compounds have been studied for their anti-tubercular activity against mycobacterium tuberculosis . These compounds have also shown promising fungicidal activity .

Result of Action

Related compounds have shown significant activity against mycobacterium tuberculosis and demonstrated excellent fungicidal activity . This suggests that {3-[(3-Nitropyridin-2-yl)oxy]phenyl}amine might have similar effects.

Eigenschaften

IUPAC Name |

3-(3-nitropyridin-2-yl)oxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c12-8-3-1-4-9(7-8)17-11-10(14(15)16)5-2-6-13-11/h1-7H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBCZXYGNFDGGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=C(C=CC=N2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

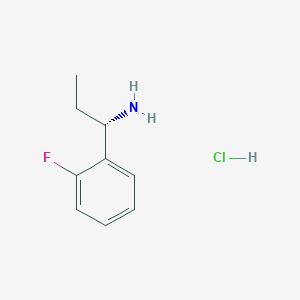

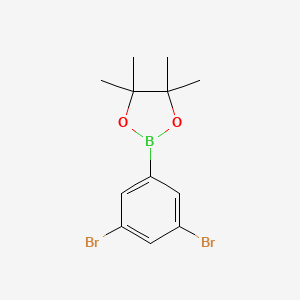

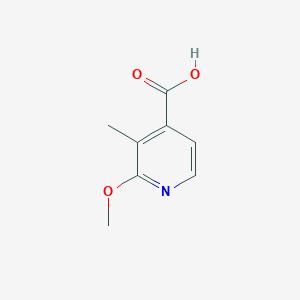

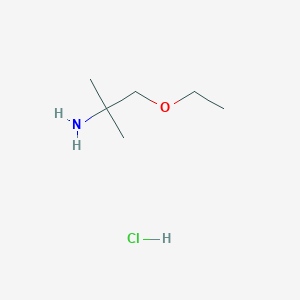

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxa-6-azaspiro[3.4]octane](/img/structure/B1395770.png)